molecular formula C10H15NO2S B13594929 4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid

4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid

Cat. No.: B13594929
M. Wt: 213.30 g/mol
InChI Key: LBKCBQIMNSYOTM-UHFFFAOYSA-N
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Description

4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H15NO2S. This compound features a thiophene ring substituted with two methyl groups at positions 2 and 5, and an amino group attached to a butanoic acid chain. The presence of both amino and carboxylic acid functional groups makes it an interesting molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-4-(3,5-dimethylthiophen-2-yl)butanoic acid
  • 4-Amino-4-(2,5-dimethylthiophen-3-yl)pentanoic acid

Comparison

Compared to similar compounds, 4-Amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid is unique due to its specific substitution pattern on the thiophene ring and the length of its butanoic acid chain. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

4-amino-4-(2,5-dimethylthiophen-3-yl)butanoic acid

InChI

InChI=1S/C10H15NO2S/c1-6-5-8(7(2)14-6)9(11)3-4-10(12)13/h5,9H,3-4,11H2,1-2H3,(H,12,13)

InChI Key

LBKCBQIMNSYOTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(CCC(=O)O)N

Origin of Product

United States

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